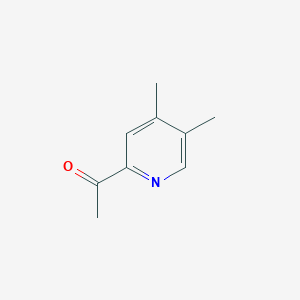

2-Acetyl-4,5-dimethylpyridine

CAS No.: 1211536-74-1

Cat. No.: VC14273285

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211536-74-1 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 1-(4,5-dimethylpyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3 |

| Standard InChI Key | RRJRSSFLDIKSBO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C)C(=O)C |

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Structural Features

-

Molecular formula: C₉H₁₁NO

-

Molecular weight: 149.19 g/mol

-

IUPAC name: 1-(4,5-Dimethylpyridin-2-yl)ethanone

-

Key structural attributes:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 103°C (at 4 mmHg) | |

| Solubility | Freely soluble in methanol | |

| Density | 1.098–1.104 g/cm³ | |

| logP (Partition coefficient) | 1.6 |

Synthesis and Derivatization

Synthetic Routes

-

Deprotonation-Alkylation Strategy:

-

Cyclization Approaches:

Key Reaction Mechanisms

-

Enolization and Tautomerism: Protonation of the pyridine nitrogen enhances CH-acidity at methyl groups, facilitating enolization and subsequent Knoevenagel or Claisen-Schmidt reactions .

-

Hydrogen Bonding: Pre-reaction complexes stabilized by intermolecular H-bonding (e.g., with salicylaldehyde) direct regioselectivity in cyclization .

Spectroscopic Characterization

NMR Data (Representative Example)

IR and UV-Vis Signatures

Applications and Biological Activity

Flavoring and Fragrance Industry

-

2-Acetylpyridine derivatives are used as flavor additives due to their nutty, roasted aroma. The EFSA classifies structurally related compounds as safe for consumption at low concentrations .

Computational and Molecular Modeling Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume